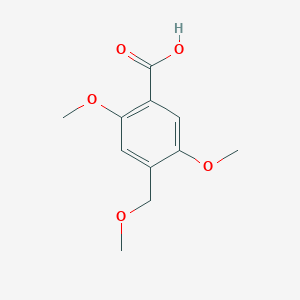
2,5-Dimethoxy-4-(methoxymethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-(methoxymethyl)benzoic acid: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methoxymethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid typically involves the methoxylation of a suitable benzoic acid precursor. One common method is the reaction of 2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst to form the methoxymethyl derivative. This intermediate is then oxidized to the corresponding benzoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 2,5-dimethoxy-4-(methoxymethyl)benzaldehyde or this compound.
Reduction: Formation of 2,5-dimethoxy-4-(methoxymethyl)benzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
Chemistry: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of methoxy-substituted benzoic acids on cellular processes. It can act as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties. Its structural features make it a candidate for modifying existing drugs to enhance their efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can form ionic bonds with positively charged amino acid residues in proteins, affecting their activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, such as those related to inflammation or oxidative stress.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
2,5-Dimethoxybenzoic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
4-Methoxymethylbenzoic acid: Lacks the methoxy groups at positions 2 and 5, affecting its interaction with molecular targets.
2,4-Dimethoxybenzoic acid: Has methoxy groups at different positions, leading to variations in its chemical behavior and applications.
Uniqueness: 2,5-Dimethoxy-4-(methoxymethyl)benzoic acid is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties
特性
IUPAC Name |
2,5-dimethoxy-4-(methoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-6-7-4-10(16-3)8(11(12)13)5-9(7)15-2/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBRHCDKOPNLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
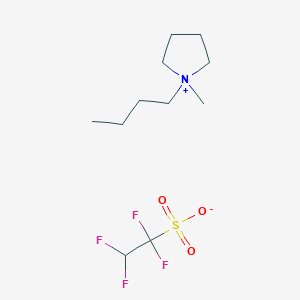
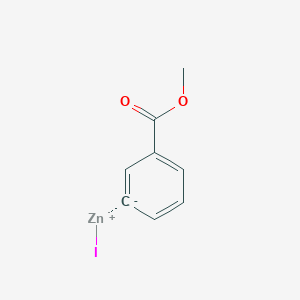
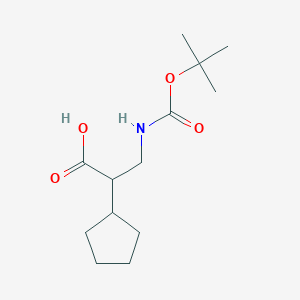
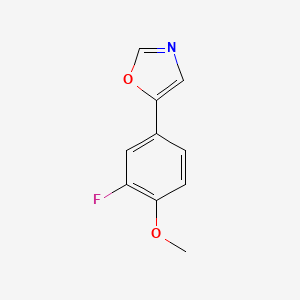
![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)
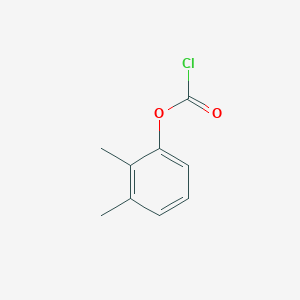
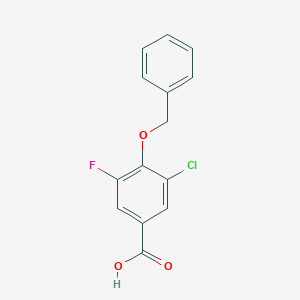
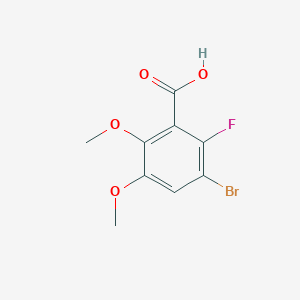
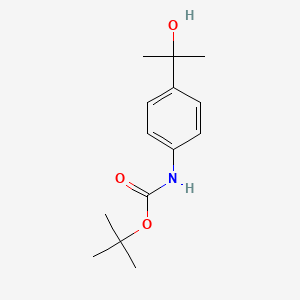


![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)


